

Mechanism of Action of [Ala2] Met-Enkephalinamide: A Technical Guide

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Compound of Interest

Compound Name: [Ala2] Met-Enkephalinamide

Cat. No.: B12407390

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Abstract

[Ala2] Met-Enkephalinamide, also known as D-Ala2-Met-enkephalinamide (DALA), is a potent and long-acting synthetic analog of the endogenous opioid peptide Met-enkephalin. Its enhanced stability against enzymatic degradation makes it a valuable tool for investigating opioid receptor pharmacology. This document provides a comprehensive overview of the mechanism of action of **[Ala2] Met-Enkephalinamide**, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

[Ala2] Met-Enkephalinamide is recognized as a mixed mu (μ)-delta (δ) opioid receptor agonist.^[1] While it demonstrates high affinity for both μ - and δ -opioid receptors, comprehensive comparative quantitative data for its binding affinity (K_i) across all three major opioid receptor subtypes (mu, delta, and kappa) is not extensively available in publicly accessible literature. The available data suggests a high affinity, particularly for the mu-opioid receptor.

Table 1: Summary of Reported Binding Affinity for **[Ala2] Met-Enkephalinamide**

Ligand	Receptor Subtype	Cell Line/Tissue	Assay Type	Kd (nM)	Reference
[Ala2] Met-Enkephalinamide	Mu (μ)	Rat Brain Homogenate	Radioligand Binding	<1	[2]
Opiates and Enkephalins	Mu 1 (μ 1)	Not Specified	Scatchard Analysis	<1	[1]

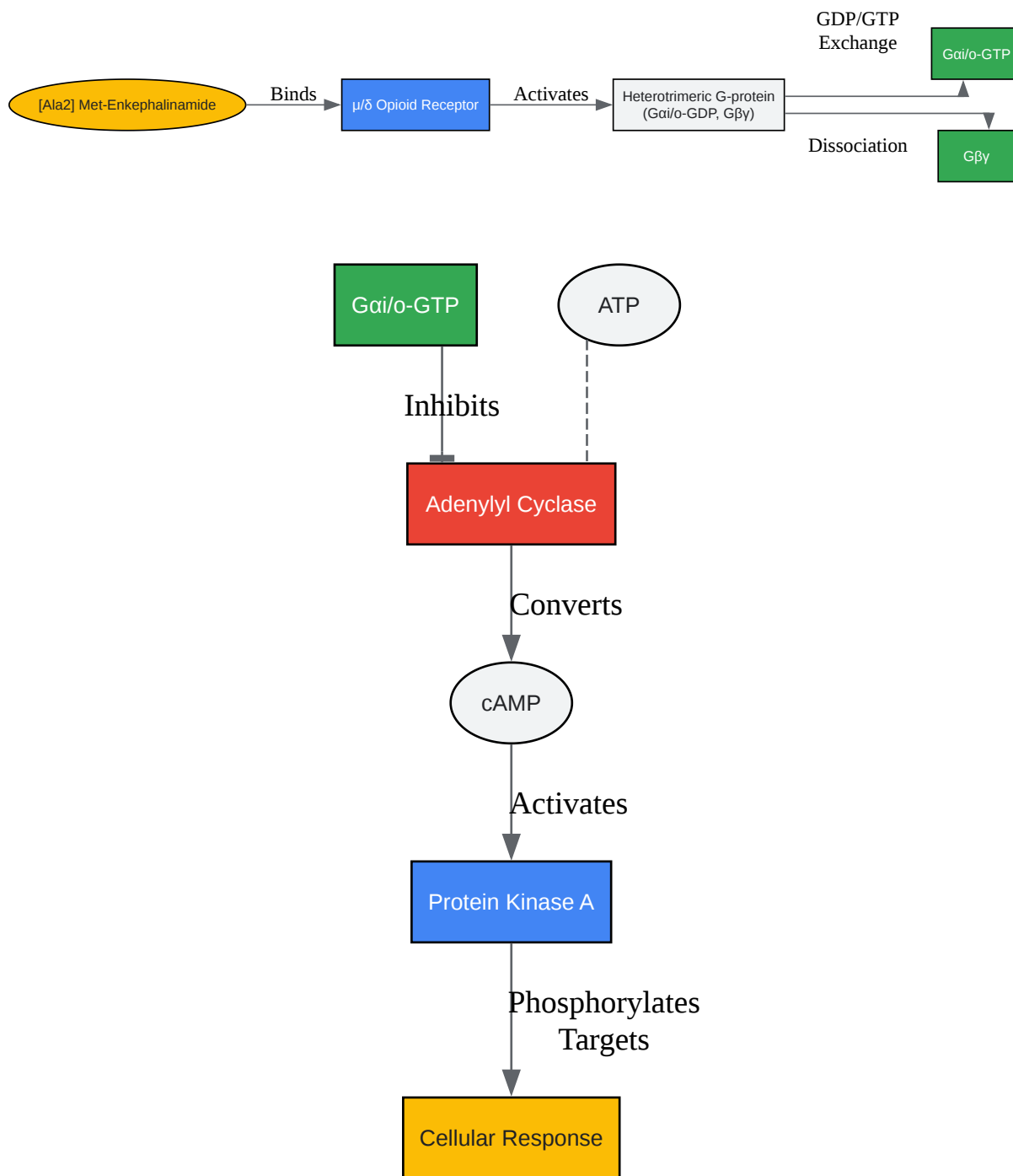
Note: Researchers are advised to empirically determine the K_i values for **[Ala2] Met-Enkephalinamide** for their specific cellular systems and receptor subtypes of interest.

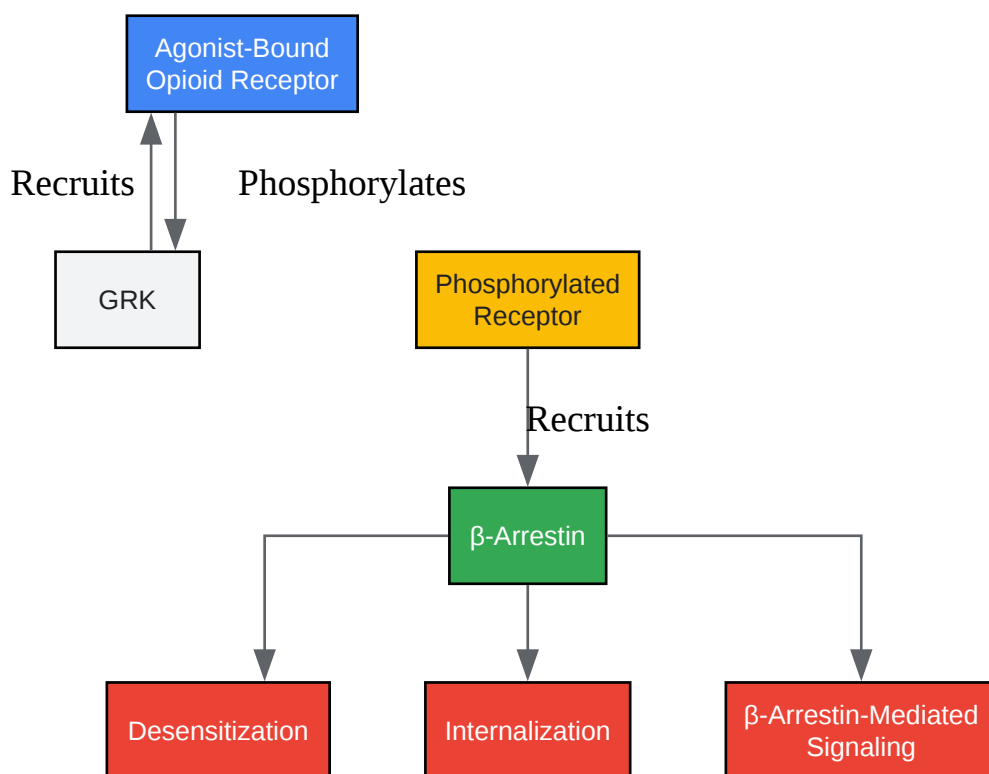
G-Protein Coupled Receptor (GPCR) Signaling

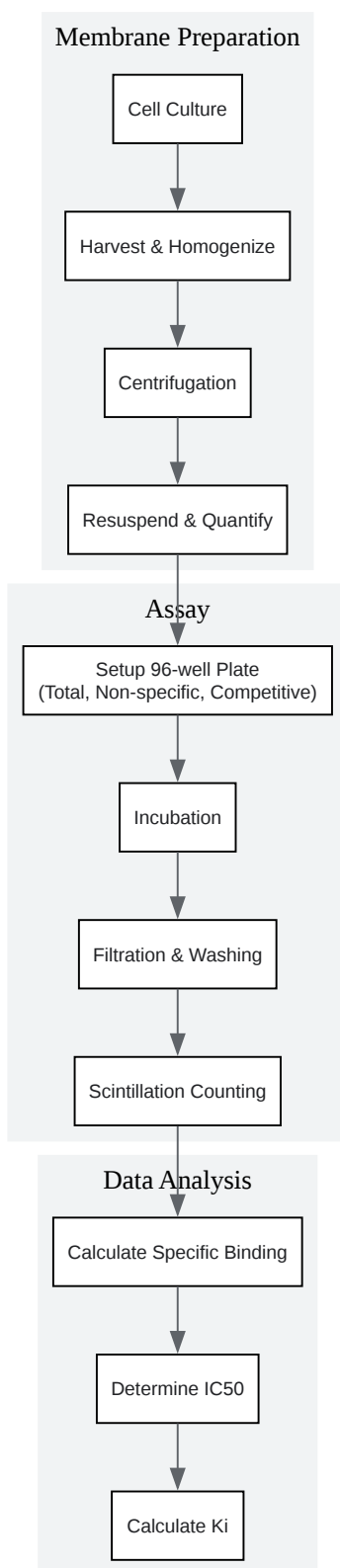
As an opioid receptor agonist, **[Ala2] Met-Enkephalinamide** primarily signals through G_i/G_o family of G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events, leading to the modulation of various cellular functions.

G-Protein Coupling

Upon binding of **[Ala2] Met-Enkephalinamide** to μ - or δ -opioid receptors, a conformational change in the receptor promotes the exchange of GDP for GTP on the α -subunit of the heterotrimeric G-protein ($G_{ai/o}$). This leads to the dissociation of the $G_{ai/o}$ subunit from the $G\beta\gamma$ dimer. Both $G_{ai/o}$ and $G\beta\gamma$ subunits can then interact with downstream effector proteins to propagate the signal. While it is established that μ -opioid receptors can couple to both G_{ai} and G_{ao} subunits, the specific preference of **[Ala2] Met-Enkephalinamide** for G_{ai} versus G_{ao} has not been definitively elucidated in the available literature. Different opioid agonists can exhibit bias towards coupling with specific $G\alpha$ subunits, leading to distinct downstream signaling profiles.







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References

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